4-(1-Chloro-2,2-dimethylpropyl)-4'-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a nitro group at the para position of one phenyl ring and a 1-chloro-2,2-dimethylpropyl group at the para position of the other phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Friedel-Crafts Alkylation: The nitrated biphenyl undergoes Friedel-Crafts alkylation with 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-2,2-dimethylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is 4-(1-Amino-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl.
Oxidation: Products include carboxylic acids or ketones derived from the oxidation of the alkyl side chain.
Scientific Research Applications
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the nitro and chloro groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(1-Chloro-2,2-dimethylpropyl)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-amino-1,1’-biphenyl: Similar structure but with an amino group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-hydroxy-1,1’-biphenyl: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is unique due to the combination of the nitro and 1-chloro-2,2-dimethylpropyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89727-56-0 |
---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(1-chloro-2,2-dimethylpropyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)16(18)14-6-4-12(5-7-14)13-8-10-15(11-9-13)19(20)21/h4-11,16H,1-3H3 |
InChI Key |
KPANGKMTHASDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.